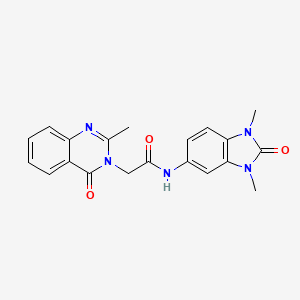![molecular formula C16H17Cl2N3O4S B4438464 N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide](/img/structure/B4438464.png)
N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide
説明
N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylureas and has been found to have various biochemical and physiological effects.
作用機序
N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide acts as an inhibitor by binding to specific sites on the target protein and blocking its activity. For example, N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide binds to the extracellular domain of CFTR and prevents chloride ions from passing through the channel. Similarly, N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide binds to the active site of carbonic anhydrase and inhibits its catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide depend on the target protein and the tissue or cell type in which it is expressed. Inhibition of CFTR by N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide has been shown to reduce the secretion of chloride ions in the airways and the intestine, leading to the thickening of mucus and the development of cystic fibrosis. Inhibition of VRAC by N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide has been found to reduce the volume of cells and induce apoptosis. Inhibition of carbonic anhydrase by N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide has been shown to reduce the production of aqueous humor in the eye and the secretion of bicarbonate ions in the pancreas.
実験室実験の利点と制限
N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide has several advantages for lab experiments, including its high potency and specificity for the target protein, its ability to be used in both in vitro and in vivo experiments, and its availability as a commercial reagent. However, N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide also has some limitations, including its potential for off-target effects, its potential for toxicity at high concentrations, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide in scientific research. One direction is the development of more specific and potent inhibitors of CFTR and VRAC that can be used as potential therapies for cystic fibrosis and cancer, respectively. Another direction is the exploration of the role of carbonic anhydrase in various physiological processes and the development of new inhibitors for this enzyme. Additionally, the use of N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide as a tool for the study of other ion channels, transporters, and enzymes is an area of ongoing research.
科学的研究の応用
N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide has been used in various scientific research applications, including the study of ion channels, transporters, and enzymes. It has been found to inhibit chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and CO2 transport in the body.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4S/c1-9-15(10(2)25-20-9)26(23,24)21-7-3-4-14(21)16(22)19-13-8-11(17)5-6-12(13)18/h5-6,8,14H,3-4,7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUBRCATPUTOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4438381.png)
![N-(2-ethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438386.png)


![methyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438403.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]indoline](/img/structure/B4438425.png)
![N-(3-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438436.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4438440.png)
![2-chloro-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438444.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4438452.png)
![4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4438457.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B4438472.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4438476.png)
